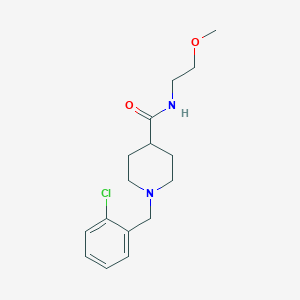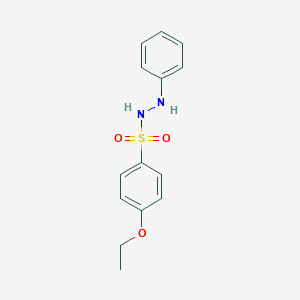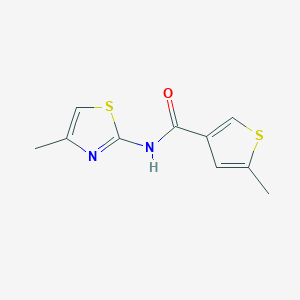![molecular formula C21H20F3N3O2 B5011125 1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5011125.png)
1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFMPP and is a member of the piperazine family of compounds. TFP is a synthetic compound that is primarily used for laboratory research purposes.
作用機序
The mechanism of action of TFP is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. TFP has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation and feelings of well-being. TFP has also been shown to decrease the activity of norepinephrine, which is associated with stress and anxiety.
Biochemical and Physiological Effects:
TFP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin and dopamine. TFP has also been shown to decrease the activity of norepinephrine, which is associated with stress and anxiety. TFP has been shown to have a calming effect on the brain, which may make it useful as an anxiolytic or antidepressant.
実験室実験の利点と制限
TFP has several advantages for laboratory experiments. It is a synthetic compound that can be easily produced in large quantities. TFP has a high affinity for several receptor sites in the brain, which makes it useful for studying the effects of neurotransmitters on behavior. However, TFP has several limitations for laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain. TFP may also have side effects that could interfere with experimental results.
将来の方向性
There are several future directions for research on TFP. One area of research is the development of new antidepressant and anxiolytic medications based on the structure of TFP. Another area of research is the investigation of the long-term effects of TFP on the brain and behavior. Additionally, research could be conducted to investigate the effects of TFP on other neurotransmitter systems in the brain. Finally, research could be conducted to investigate the potential therapeutic applications of TFP for other psychiatric disorders.
合成法
The synthesis of TFP is a complex process that involves several steps. The starting material for the synthesis is 1-phenyl-2,5-pyrrolidinedione, which is reacted with trifluoromethylphenylpiperazine in the presence of a catalyst to form TFP. The synthesis of TFP requires specialized equipment and expertise, and should only be carried out by trained professionals.
科学的研究の応用
TFP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for several receptor sites in the brain, including serotonin, dopamine, and norepinephrine receptors. TFP has been investigated for its potential use as an antidepressant, anxiolytic, and as a treatment for other psychiatric disorders.
特性
IUPAC Name |
1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c22-21(23,24)15-5-4-8-17(13-15)25-9-11-26(12-10-25)18-14-19(28)27(20(18)29)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPXUAXIQAMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B5011098.png)

![(2,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5011115.png)
![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)


![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)